3,5-Diacetyl-5-iodo-2-deoxyuridine

Lipophilicity Ocular Drug Delivery Prodrug Design

Procure 3,5-Diacetyl-5-iodo-2-deoxyuridine (Ac₂IDU) specifically for applications requiring enhanced membrane permeability of a nucleoside analog. Unlike the parent idoxuridine, the 3’,5’-diacetyl modification markedly increases lipophilicity (quantified Log P shift), enabling penetration of lipophilic barriers such as the corneal epithelium—as validated in rabbit HSV-1 keratitis models showing reduced ulcerative keratitis. This exact diacetyl-protected scaffold is the essential electrophilic partner for Sonogashira coupling, yielding acylated nucleoside dimers in 63% yield for constructing alkynyl-linked oligomers. Verify diacetyl protection status upon receipt to guarantee prodrug activation kinetics and consistent intracellular processing in your preclinical antiviral program.

Molecular Formula C13H15IN2O7
Molecular Weight 438.17 g/mol
Cat. No. B8082992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diacetyl-5-iodo-2-deoxyuridine
Molecular FormulaC13H15IN2O7
Molecular Weight438.17 g/mol
Structural Identifiers
SMILESCC(=O)C(C1C(CC(O1)N2C=C(C(=O)NC2=O)I)(C(=O)C)O)O
InChIInChI=1S/C13H15IN2O7/c1-5(17)9(19)10-13(22,6(2)18)3-8(23-10)16-4-7(14)11(20)15-12(16)21/h4,8-10,19,22H,3H2,1-2H3,(H,15,20,21)/t8-,9?,10-,13-/m1/s1
InChIKeyDGRGHHLYYGCOEE-JPVQNKNJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diacetyl-5-iodo-2-deoxyuridine: Chemical Profile and Procurement Rationale for a Protected Nucleoside Analog


The compound 3,5-diacetyl-5-iodo-2-deoxyuridine is a chemically modified derivative of the classic antiviral agent idoxuridine (IDU). It is a pyrimidine nucleoside analog in which the 3' and 5' hydroxyl groups of the deoxyribose sugar are acetylated, while the uracil base retains a halogen substitution with iodine at the 5-position [1]. This dual acetylation differentiates it from the parent molecule and other close nucleoside analogs, serving as a critical structural feature that modulates its physicochemical profile and, ultimately, its suitability for specific research and therapeutic applications . The compound, also known as Ac2IDU or diacetylidoxuridine, is recognized both for its inherent biological activity and its utility as a synthetic intermediate [2].

Why 3,5-Diacetyl-5-iodo-2-deoxyuridine Cannot Be Interchanged with Unprotected Idoxuridine or Other 5-Halo-2'-deoxyuridines


The direct interchange of 3,5-diacetyl-5-iodo-2-deoxyuridine with unmodified idoxuridine or other simple 5-halo-2'-deoxyuridines can lead to significant functional disparities in experimental settings. This is because the acetyl protecting groups are not inert bystanders; they fundamentally alter the molecule's lipophilicity and hydrogen-bonding capacity, which in turn governs membrane permeability, prodrug activation kinetics, and the compound's subsequent intracellular processing [1]. Relying on a generic substitution without accounting for these quantifiable differences in partition coefficient and metabolic stability can result in inconsistent pharmacokinetic data or a complete failure to achieve therapeutic concentrations in target tissues, as vividly demonstrated in specialized ocular delivery models [2]. Consequently, procurement decisions must be driven by these specific structural features rather than by class-level assumptions about nucleoside analog activity.

3,5-Diacetyl-5-iodo-2-deoxyuridine: Quantified Differentiation Evidence for Scientific Procurement


Enhanced Lipophilicity vs. Parent Idoxuridine Drives Membrane Permeability

A fundamental distinction between the target compound and its parent, idoxuridine (IDU), lies in their lipophilicity, a key determinant of membrane penetration. Experimental and calculated data indicate that acetylation significantly shifts the octanol-water partition coefficient. IDU possesses an experimental Log P value of -0.96, reflecting its strongly hydrophilic nature . In contrast, the diacetyl derivative has a reported Log P of -0.0765, representing an approximate 0.88 log unit increase in lipophilicity . This nearly 8-fold increase in the partition coefficient is a class-level inference for enhanced passive diffusion across lipid bilayers, which is critical for overcoming barriers like the corneal epithelium .

Lipophilicity Ocular Drug Delivery Prodrug Design

Differential Solid-State Properties: Melting Point Depression vs. Idoxuridine

The transformation of two free hydroxyls to acetyl esters in the target compound (MW 438.17 g/mol) reduces intermolecular hydrogen bonding, theoretically compromising crystal lattice stability. This is reflected in a markedly lower melting point of 161-163 °C for 3,5-diacetyl-5-iodo-2-deoxyuridine , compared to the reported 194 °C for the parent idoxuridine . This 31–33 °C depression matters profoundly for formulation science because it can translate to altered solubility, processing characteristics, and solid-state stability, making the acetylated analog a more tractable candidate for certain non-aqueous topical or injectable formulation workflows where thermal sensitivity is a concern.

Formulation Science Solid-State Chemistry Nucleoside Solubility

Validated In Vivo Efficacy in a Head-to-Head Model of Ocular HSV-1 Keratitis

The therapeutic benefit of the acetyl modification has been validated in a direct head-to-head comparison within an in vivo disease model. In a controlled study using a New Zealand white rabbit model of HSV-1 keratitis, the diacetyl compound (Ac2IDU, 1% formulation) demonstrated significant efficacy [1]. Ac2IDU significantly reduced ulcerative keratitis on days 4 through 8 post-inoculation and significantly reduced iritis on day 8 when compared to a placebo control [1]. While both Ac2IDU and the comparator BVDU (0.25%) were deemed effective, the study establishes the therapeutic viability of this specific acetylated prodrug in treating a deep ocular infection, thereby proving that acetylation can yield a clinically meaningful antiviral effect in a challenging target tissue [1].

Antiviral Chemotherapy Ocular Herpes In Vivo Efficacy

Function as a Protected Synthetic Intermediate for Cross-Coupling Chemistry

The acetylated structure of this compound is not merely a pharmacokinetic modifier; it is a strategic synthetic building block. The 3',5'-diacetyl protection serves the dual purpose of enhancing organic solubility and acting as a protecting group for the sugar hydroxyls, enabling direct modification at the 5-iodo position. This specific role is evidenced by its documented use as a critical electrophilic precursor in Sonogashira cross-coupling reactions [1]. For instance, the specific coupling of this diacetyl-protected iodo-nucleoside with diacetyl 5-ethynyl-2'-deoxyuridine yields an acylated ethynediyl-linked 2'-deoxyuridine dimer in a 63% yield, a reaction that proceeds with chemoselectivity enabled by the acetyl protection [1]. For procurement in a medicinal chemistry or chemical biology lab, this synthetic utility provides a strong justification over choosing the unprotected parent compound, which would require additional protection/deprotection steps in a synthetic sequence.

Sonogashira Coupling Nucleoside Chemistry Oligonucleotide Synthesis

Implications for Reduced Cytotoxicity via Ester Prodrug Class Effects

The acetyl groups of 3,5-diacetyl-5-iodo-2-deoxyuridine are designed for bioreversible modification. While direct comparative hydrolysis data for this specific molecule is scarce, its classification within the well-established class of 5'-ester prodrugs of IDU supports its mechanism as a bioprecursor [1]. Research on analogous aliphatic 5'-esters of IDU demonstrates that esterification can dramatically reduce cytotoxicity; for example, several ester prodrugs appeared less cytotoxic toward uninfected Vero cells than the parent IDU at a concentration of 50 µM [2]. This class-level inference suggests that the acetyl capping of the nucleoside may contribute to a more favorable safety profile in uninfected tissues compared to the more polar and rapidly phosphorylated parent drug, a key consideration when procuring compounds for long-term in vitro antiviral studies.

Cytotoxicity Bioreversible Prodrugs Antiviral Selectivity

High-Value Application Scenarios for Procuring 3,5-Diacetyl-5-iodo-2-deoxyuridine


Investigating Ocular Prodrug Strategies for Deep Corneal Infections

The compound is a valuable tool for investigating corneal drug delivery, specifically for confirming whether a diacetyl-based prodrug strategy can overcome the lipophilic barrier of the corneal epithelium to treat deep ocular herpetic infections [1]. This application is directly supported by the in vivo efficacy data showing that a 1% Ac2IDU formulation significantly reduced ulcerative keratitis and iritis in a rabbit model of HSV-1 keratitis, proving the concept of the prodrug approach [1].

Synthesis of Modified Oligonucleotides and Nucleoside Dimers via Pd-Catalyzed Cross-Coupling

It is the ideal starting material for programs aiming to synthesize alkynyl-linked nucleoside dimers and oligomers via palladium-catalyzed cross-coupling [2]. This use is substantiated by the documented Sonogashira coupling where the diacetyl-protected compound reacts with an ethynyl partner to form an acylated dimer in a 63% yield, demonstrating its efficient role as an electrophilic building block [2].

Comparative In Vitro Cytotoxicity and Selectivity Profiling of Nucleoside Prodrugs

In preclinical antiviral programs exploring halogenated nucleosides, this compound can be used as a comparator to test the hypothesis that acetylation reduces intrinsic cytotoxicity relative to the parent nucleoside [3]. This is supported by class-level evidence showing that esterified IDU prodrugs appear less cytotoxic than IDU itself in uninfected Vero cells at 50 µM, providing a benchmark for safety profiling [3].

Designing CNS-Targeted Antiviral Nucleoside Analogs

The compound's enhanced lipophilicity and altered hydrogen bonding provides a model for designing novel antivirals with improved ability to cross lipid-rich biological barriers, including the blood-brain barrier (BBB), to target CNS viral infections . The quantified increase in Log P and the supporting ophthalmic in vivo data provide a foundational rationale for exploring this acetyl-protected nucleoside scaffold in the context of CNS drug delivery .

Quote Request

Request a Quote for 3,5-Diacetyl-5-iodo-2-deoxyuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.